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Compound of Interest

Compound Name: 2,6-Dichloro bisphenol A-D12

Cat. No.: B12389756 Get Quote

CAS Number: 2739737-75-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichloro bisphenol A-D12, a

deuterated isotopologue of 2,6-Dichloro bisphenol A. While specific research on the deuterated

form is limited, this document leverages available data on the non-deuterated compound and

related chlorinated bisphenol A derivatives to provide insights into its physicochemical

properties, synthesis, analytical methods, and potential biological activities. The inclusion of

deuterium atoms makes 2,6-Dichloro bisphenol A-D12 a valuable internal standard for

quantitative mass spectrometry-based analysis.

Physicochemical Properties
2,6-Dichloro bisphenol A-D12 is the deuterium-labeled form of 2,6-Dichloro bisphenol A.[1]

The primary properties are summarized below.

Property Value Source

CAS Number 2739737-75-6 [1]

Molecular Formula C₁₅H₈D₆Cl₂O₂ [1]

Molecular Weight 303.21 g/mol [1]
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Synthesis and Manufacturing
The synthesis of 2,6-Dichloro bisphenol A typically involves the chlorination of bisphenol A.

While a specific protocol for the deuterated analog is not readily available in the public domain,

the general approach would likely involve using deuterated starting materials or intermediates.

One common method for the synthesis of chlorinated phenols is the reaction of a phenol with a

chlorinating agent such as sulfuryl chloride. For instance, 2,6-dichlorophenol compounds can

be produced by reacting a phenol compound with sulfuryl chloride in the presence of a

secondary amine. Another approach involves the chlorination of phenol with chlorine gas.

Experimental Protocols
Due to the limited availability of specific experimental protocols for 2,6-Dichloro bisphenol A,

this section provides detailed methodologies for key experiments commonly used to assess the

biological activity of bisphenol A and its chlorinated derivatives. These protocols can be

adapted for the investigation of 2,6-Dichloro bisphenol A.

Estrogen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to estrogen receptors

(ERα and ERβ).

Materials:

Rat uterine cytosol (as a source of estrogen receptors)

[³H]-17β-estradiol (radioligand)

Test compound (2,6-Dichloro bisphenol A)

Assay buffer (e.g., Tris-EDTA buffer)

Hydroxylapatite slurry

Scintillation cocktail and counter

Procedure:
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Prepare rat uterine cytosol containing estrogen receptors.

In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with varying

concentrations of the unlabeled test compound (2,6-Dichloro bisphenol A) or a known

competitor (e.g., unlabeled 17β-estradiol).

Add the uterine cytosol preparation to initiate the binding reaction.

Incubate the mixture to allow binding to reach equilibrium.

Separate the receptor-bound radioligand from the unbound radioligand using a

hydroxylapatite slurry.

Wash the hydroxylapatite pellets to remove non-specifically bound radioligand.

Quantify the amount of bound [³H]-17β-estradiol by liquid scintillation counting.

The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-

estradiol (IC50) is calculated to determine the relative binding affinity.

Androgen Receptor Antagonist Luciferase Reporter
Gene Assay
This assay is used to determine if a compound can inhibit the transcriptional activity of the

androgen receptor (AR).

Materials:

A suitable mammalian cell line (e.g., PC3 cells) stably or transiently co-transfected with an

androgen receptor expression vector and a reporter plasmid containing androgen response

elements (AREs) linked to a luciferase gene.

Dihydrotestosterone (DHT), a potent androgen.

Test compound (2,6-Dichloro bisphenol A).

Cell culture medium and reagents.
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Luciferase assay reagent.

Luminometer.

Procedure:

Seed the transfected cells in a multi-well plate and allow them to attach.

Treat the cells with a fixed concentration of DHT to induce AR-mediated luciferase

expression.

Simultaneously, treat the cells with varying concentrations of the test compound (2,6-

Dichloro bisphenol A).

Include appropriate controls: vehicle control (no treatment), DHT alone, and a known AR

antagonist (e.g., flutamide) with DHT.

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

Lyse the cells and measure the luciferase activity using a luminometer.

A decrease in luciferase activity in the presence of the test compound indicates androgen

receptor antagonism. The IC50 value can be calculated.[2]

Western Blot for MAPK/ERK Pathway Activation
This method is used to detect changes in the phosphorylation state of key proteins in the

MAPK/ERK signaling pathway, such as ERK1/2, in response to treatment with the test

compound.

Materials:

Cell line of interest (e.g., a breast cancer cell line like MCF-7).

Test compound (2,6-Dichloro bisphenol A).

Cell lysis buffer.

Protein assay kit (e.g., BCA assay).
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SDS-PAGE gels and electrophoresis apparatus.

Transfer apparatus and membranes (e.g., PVDF).

Blocking buffer (e.g., 5% non-fat milk in TBST).

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Culture cells to a suitable confluency.

Treat cells with varying concentrations of 2,6-Dichloro bisphenol A for a specific time course.

Lyse the cells to extract total protein.

Determine the protein concentration of each lysate.

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the phosphorylated form of the

target protein (e.g., phospho-ERK1/2).

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

To normalize the results, the same membrane can be stripped and re-probed with an

antibody for the total (phosphorylated and unphosphorylated) form of the protein.
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Biological Activity and Signaling Pathways
Chlorinated derivatives of bisphenol A are known to possess endocrine-disrupting properties,

often with greater potency than the parent compound, bisphenol A. While specific quantitative

data for 2,6-Dichloro bisphenol A is scarce, studies on its isomers and other chlorinated BPAs

provide valuable insights into its potential biological effects.

Endocrine Disruption
Estrogen Receptor Binding: Studies have shown that chlorinated derivatives of BPA can bind to

both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The binding affinity is

influenced by the position and number of chlorine atoms. For example, 3,3'-Dichlorobisphenol

A, an isomer of 2,6-Dichlorobisphenol A, has been shown to have a higher binding affinity for

ERα than BPA itself.

Androgen Receptor Antagonism: Bisphenol A and some of its chlorinated derivatives have

been demonstrated to act as antagonists of the androgen receptor, inhibiting the transcriptional

activity induced by androgens.[2]

The following table summarizes the reported IC50 values for the antiandrogenic activity of BPA

and related compounds.

Compound
IC50 (M) for Androgen
Receptor Antagonism

Source

Bisphenol A (BPA) (7.46 ± 1.23) x 10⁻⁷ [2]

4-Octylphenol (OP) (9.71 ± 3.82) x 10⁻⁵ [2]

4-Nonylphenol (NP) (2.02 ± 0.90) x 10⁻⁵ [2]

Flutamide (positive control) (1.02 ± 0.35) x 10⁻⁷ [2]

Cellular Signaling Pathways
Chlorinated bisphenol A derivatives have been shown to modulate intracellular signaling

pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial

for regulating cell proliferation, differentiation, and apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16169144/
https://pubmed.ncbi.nlm.nih.gov/16169144/
https://pubmed.ncbi.nlm.nih.gov/16169144/
https://pubmed.ncbi.nlm.nih.gov/16169144/
https://pubmed.ncbi.nlm.nih.gov/16169144/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MAPK/ERK and JNK Signaling: Studies have indicated that dichlorinated bisphenol A can affect

the phosphorylation of key signaling proteins such as Extracellular signal-Regulated Kinase

(ERK) and c-Jun N-terminal Kinase (JNK). The specific effect (activation or inhibition) can

depend on the specific isomer and the cellular context.

Below is a diagram illustrating the potential interaction of 2,6-Dichloro bisphenol A with the

MAPK signaling pathway, based on the known effects of related compounds.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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